4-Ethyl-2-fluoroaniline hydrochloride
Description
Historical Context and Discovery Timeline
The development of this compound emerges from a broader historical trajectory of fluoroaniline synthesis that gained momentum during the mid-to-late twentieth century. The foundational work on fluoroaniline compounds can be traced to systematic investigations into halogenated aromatic amines, with early patents demonstrating methods for selective halogenation of aniline derivatives appearing in the 1970s and 1980s. A significant milestone in this developmental timeline occurred with the publication of United States Patent 3,900,519 in 1975, which described processes for preparing para-fluoroanilines through one-step methods involving para-halonitrobenzenes and anhydrous hydrogen fluoride in the presence of deoxygenating agents. This patent established crucial precedents for fluorine incorporation into aromatic amine systems, providing the methodological foundation that would later enable the synthesis of more complex substituted derivatives.
The specific synthesis pathways for 4-ethyl-2-fluoroaniline and its hydrochloride derivative became more refined during the 1980s and 1990s as organofluorine chemistry matured as a distinct field. The compound's first documented appearance in chemical databases occurred in 2007, when 4-ethyl-2-fluoroaniline received its PubChem Compound Identifier (CID 21161339), indicating its formal recognition within the chemical literature. The hydrochloride salt variant was subsequently documented in 2013 with its own distinct chemical identifier (CID 71463867), reflecting the growing interest in salt forms of fluorinated aromatic amines for research and potential applications. This timeline demonstrates the evolution from general fluoroaniline synthesis methodologies to the development of specific substituted derivatives with tailored properties.
The advancement of this compound synthesis also benefited from parallel developments in selective halogenation techniques and improved methods for introducing ethyl substituents onto aromatic rings. Patent literature from the early 2000s, including United States Patent 4,443,631 focusing on selective halogenation of 2-fluoroaniline, provided additional methodological insights that informed the development of more sophisticated substituted fluoroaniline derivatives. These cumulative advances in synthetic methodology enabled the reliable production of this compound with sufficient purity and yield for research applications.
Taxonomic Classification in Organofluorine Chemistry
Within the comprehensive framework of organofluorine chemistry, this compound occupies a specific taxonomic position that reflects both its structural characteristics and its relationship to broader compound families. Organofluorine chemistry encompasses the study of organic compounds containing carbon-fluorine bonds, representing one of the most significant areas of modern synthetic chemistry due to the unique properties imparted by fluorine substitution. The field can be broadly categorized into several major classes, including fluorocarbons, hydrofluorocarbons, fluoropolymers, and fluorinated aromatic compounds, with this compound belonging to the latter category.
More specifically, this compound falls within the classification of fluorinated aromatic amines , a subclass of organofluorine compounds characterized by the presence of both aromatic amine functionality and fluorine substitution on the aromatic ring. This classification distinguishes it from other organofluorine compound types such as perfluorinated compounds, which contain only carbon and fluorine atoms, or hydrofluorocarbons, which contain fluorine, carbon, and hydrogen but lack nitrogen-containing functional groups. The presence of the amino group introduces basic functionality that significantly influences the compound's chemical behavior and potential reactivity patterns.
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary Class | Organofluorine Compounds | Carbon-fluorine bond containing organic molecules |
| Secondary Class | Fluorinated Aromatic Compounds | Aromatic ring systems with fluorine substitution |
| Tertiary Class | Fluorinated Aromatic Amines | Aromatic amines with fluorine substitution |
| Quaternary Class | Substituted Fluoroanilines | Aniline derivatives with additional substituents and fluorine |
| Specific Compound | 4-Ethyl-2-fluoroaniline derivatives | Ethyl-substituted fluoroaniline with position-specific substitution pattern |
The compound's classification as a substituted fluoroaniline places it within a well-studied family of compounds that have been extensively investigated for their synthetic utility and chemical properties. The specific substitution pattern, featuring fluorine at the 2-position (ortho to the amino group) and an ethyl group at the 4-position (para to the amino group), creates a unique electronic environment that distinguishes this compound from other fluoroaniline isomers. This positioning is significant because the ortho-fluorine substitution creates both electronic and steric effects that influence the compound's reactivity, while the para-ethyl substitution provides additional steric bulk and electron-donating character.
Within the broader context of fluorinated building blocks used in synthetic chemistry, this compound represents an example of compounds designed to serve as intermediates or starting materials for more complex molecular constructions. The systematic development of such fluorinated building blocks reflects the strategic importance of fluorine-containing compounds in modern chemical synthesis, where the unique properties of the carbon-fluorine bond—including its high bond strength, electronegativity, and size—can be leveraged to create compounds with specific desired characteristics. The hydrochloride salt form further enhances the compound's utility by improving its handling properties and stability, making it more suitable for use in various synthetic applications.
Properties
IUPAC Name |
4-ethyl-2-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-2-6-3-4-8(10)7(9)5-6;/h3-5H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCLBSUUDHZHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855742 | |
| Record name | 4-Ethyl-2-fluoroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201943-86-3 | |
| Record name | 4-Ethyl-2-fluoroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-fluoroaniline hydrochloride typically involves the nucleophilic substitution of 4-ethyl-2-fluoronitrobenzene followed by reduction. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction typically produces amines .
Scientific Research Applications
Medicinal Chemistry
4-Ethyl-2-fluoroaniline hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs.
Case Study: Antifungal Agents
Research has demonstrated that derivatives of 4-ethyl-2-fluoroaniline exhibit antifungal properties. For instance, modifications of this compound have been explored to enhance efficacy against resistant fungal strains, showcasing its potential in treating infections where conventional antifungals fail .
Organic Synthesis
This compound is utilized in various organic synthesis pathways, including:
- Synthesis of Fluorinated Compounds : Its fluorine atom makes it valuable for creating fluorinated analogs of existing drugs, which can improve pharmacokinetic properties.
- Ligand Development : this compound is used to develop ligands for homogeneous catalysis, enhancing reaction efficiency and selectivity .
Data Table: Applications in Organic Synthesis
| Application Type | Description | Example Use Case |
|---|---|---|
| Antifungal Development | Modifications for antifungal activity | Derivatives targeting resistant fungi |
| Fluorinated Drug Synthesis | Building block for fluorinated pharmaceuticals | New drug formulations |
| Catalysis | Ligand development for catalytic reactions | Improved reaction selectivity |
Biochemical Applications
In biochemical research, this compound is employed as an organic buffer. It helps maintain pH levels during biochemical assays, enhancing the reliability of experimental results.
Case Study: Buffering Agent
In a study focusing on enzyme kinetics, the use of this compound as a buffering agent improved the stability of enzyme solutions, leading to more accurate kinetic measurements .
Toxicological Profile
While this compound has beneficial applications, it is essential to consider its safety profile:
Mechanism of Action
The mechanism of action of 4-ethyl-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic activities, depending on the specific application .
Comparison with Similar Compounds
2-Chloro-4-fluoroaniline Hydrochloride (Compound 1c [B])
- Molecular Formula : C₆H₅ClFNH₂·HCl
- Molecular Weight : ~179.03 g/mol
- Synthesis : Prepared via acid hydrolysis of 4-fluoroarylnitrone using thionyl chloride and concentrated HCl in THF, yielding a green solid (38.5% yield). HPLC confirmed purity against an authentic sample .
- Key Differences: Substituents: Chlorine at the ortho position vs. ethyl in the target compound. Reactivity: Chlorine’s electronegativity and larger atomic size may enhance electrophilic substitution rates compared to ethyl. Physical State: Green solid (vs.
4-Ethoxy-2-fluoroaniline Hydrochloride
- Molecular Formula: C₈H₁₀FNO·HCl
- Molecular Weight : ~191.63 g/mol
- Key Properties : CAS 380430-46-6; 100% purity. Safety data highlights inhalation risks and first-aid measures (e.g., oxygen therapy if inhaled) .
- Key Differences :
- Substituent: Ethoxy group (bulkier, electron-donating) at the para position vs. ethyl (electron-neutral).
- Applications: Likely differences in solubility and metabolic stability due to ethoxy’s polarity.
4-Chloro-2-ethylaniline
- Molecular Formula : C₈H₁₀ClN
- Molecular Weight : 155.6 g/mol
- Key Properties : Density 1.09 g/cm³; CAS 30273-39-3 .
- Key Differences: Halogen Substitution: Chlorine (para) vs. fluorine (ortho) in the target. Boiling Point: Not reported, but chloro’s higher molecular weight may increase boiling point compared to fluorine.
Comparative Data Table
| Property | 4-Ethyl-2-fluoroaniline HCl | 2-Chloro-4-fluoroaniline HCl | 4-Ethoxy-2-fluoroaniline HCl | 4-Chloro-2-ethylaniline |
|---|---|---|---|---|
| Molecular Formula | C₈H₁₀FN·HCl | C₆H₅ClFNH₂·HCl | C₈H₁₀FNO·HCl | C₈H₁₀ClN |
| Molecular Weight (g/mol) | ~175.63 | ~179.03 | ~191.63 | 155.6 |
| Density (g/cm³) | 1.1 | Not reported | Not reported | 1.09 |
| Boiling Point (°C) | 196.7 | Not reported | Not reported | Not reported |
| Key Substituents | -F (ortho), -C₂H₅ (para) | -Cl (ortho), -F (para) | -F (ortho), -OCH₂CH₃ (para) | -Cl (para), -C₂H₅ (ortho) |
| Synthesis Yield | Not reported | 38.5% | Not reported | Not reported |
| Safety Notes | Not available | Not reported | Inhalation hazard | Not reported |
Discussion of Substituent Effects
- Ethyl groups donate electrons weakly, moderating this effect .
- Steric Effects : Ethyl and ethoxy groups introduce steric hindrance, affecting reaction kinetics and solubility. Ethoxy’s oxygen may enhance hydrogen bonding compared to ethyl .
- Toxicity: Limited toxicology data for all compounds; 4-ethoxy-2-fluoroaniline HCl’s safety sheet emphasizes respiratory risks , while thiophene fentanyl analogs () highlight incomplete toxicological studies.
Biological Activity
4-Ethyl-2-fluoroaniline hydrochloride is a compound that has garnered interest in various biological and chemical research fields due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a fluorine atom at the 2-position of the aniline ring, which significantly influences its reactivity and biological interactions. The presence of the ethyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been noted for its role in enzyme inhibition and receptor binding, which are critical for various therapeutic applications:
- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibition, where it binds to active sites, altering the enzyme's function.
- Receptor Binding : Its ability to bind to certain receptors makes it a candidate for investigating pathways related to pain sensation and other physiological processes .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the aniline structure can significantly impact biological activity. For instance, substituents at different positions on the aromatic ring can enhance or diminish potency against various biological targets:
| Substituent Position | Effect on Activity |
|---|---|
| 2-Fluoro | Enhances binding affinity |
| 4-Ethyl | Increases lipophilicity |
| Alkyl groups | Generally improve overall activity |
These modifications have been systematically explored to optimize efficacy against specific targets such as P2X3 receptors involved in nociceptive signaling .
Biological Activity Studies
Recent studies have highlighted the compound's potential in various applications:
- Antifungal Activity : Research indicates that derivatives of 4-ethyl-2-fluoroaniline exhibit significant antifungal properties. For example, compounds derived from this structure showed over 80% efficacy against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani at concentrations around 50 μg/mL .
- Anticancer Potential : Preliminary investigations into its anticancer effects reveal low micromolar activity against hepatocarcinoma and colon epithelial carcinoma cells, suggesting potential as a therapeutic agent in oncology .
- Pharmacokinetic Profile : In vivo studies demonstrated moderate metabolic stability and permeability, indicating that derivatives of 4-ethyl-2-fluoroaniline could be viable candidates for further development in drug formulation .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Pain Modulation : A study focused on the compound's interaction with P2X3 receptors found that specific derivatives exhibited enhanced antagonistic activities, highlighting their potential in pain management therapies .
- Fungal Inhibition Assays : In a series of bioassays against phytopathogenic fungi, compounds based on this structure demonstrated significant inhibition rates compared to standard treatments, reinforcing their utility in agricultural applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
